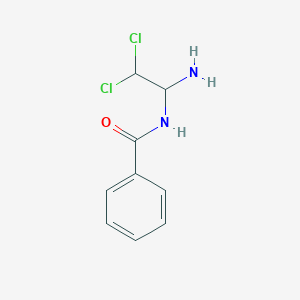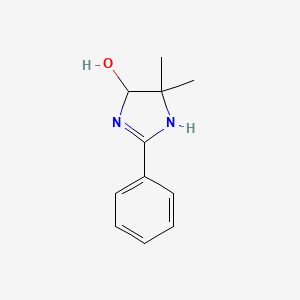![molecular formula C11H14N2O2S B14348471 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- CAS No. 90331-21-8](/img/structure/B14348471.png)
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- is an organic compound with a complex structure that includes a pyrimidinyl group, a thioether linkage, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The starting material, 4,6-dimethyl-2-pyrimidinethiol, is synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium hydrosulfide.
Thioether Formation: The pyrimidinyl intermediate is then reacted with 3-penten-2-one under basic conditions to form the thioether linkage.
Hydroxylation: The final step involves the hydroxylation of the resulting compound to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pentenone moiety can be reduced to an alcohol.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-keto-.
Reduction: Formation of 3-Penten-2-ol, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-.
Substitution: Various substituted thioethers depending on the nucleophile used.
Applications De Recherche Scientifique
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the pyrimidinyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Penten-2-one, 3,4-dimethyl-: A structurally similar compound with different substituents.
2-Pentene, 4,4-dimethyl-: Another related compound with variations in the alkene moiety.
Uniqueness
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- is unique due to the presence of the pyrimidinyl group and the thioether linkage, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Propriétés
Numéro CAS |
90331-21-8 |
|---|---|
Formule moléculaire |
C11H14N2O2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H14N2O2S/c1-6-5-7(2)13-11(12-6)16-10(8(3)14)9(4)15/h5,14H,1-4H3 |
Clé InChI |
BAESVUUGBNAMEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SC(=C(C)O)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




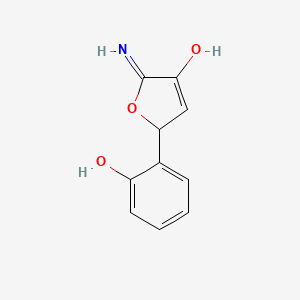
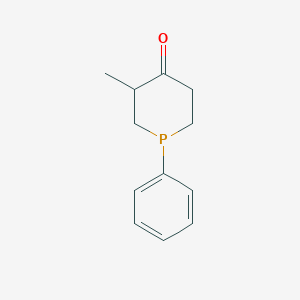
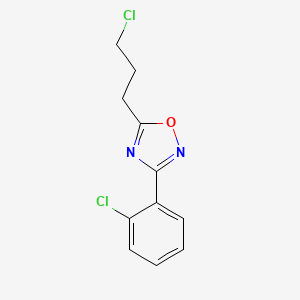
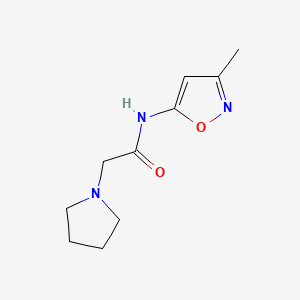
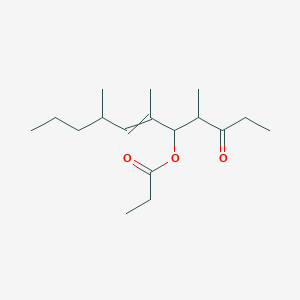

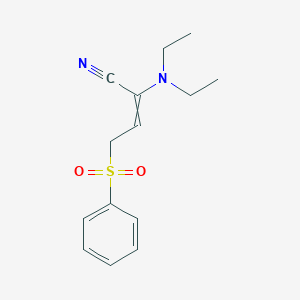
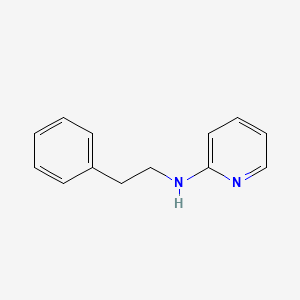
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
